N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide
Description
N-{3-Cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane ring fused to a carboxamide group, substituted at the para-position with a 4-methoxyphenylsulfanyl moiety and at the meta-position with a cyano group. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or anticancer research.
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-5-7-16(8-6-15)23-17-9-4-14(10-13(17)11-19)20-18(21)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEHZHRUJHTOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-[(4-methoxyphenyl)sulfanyl]aniline with cyclopropanecarboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Molecular docking studies have indicated favorable interactions with these targets, warranting further investigation .
- Antimicrobial Properties :
Case Studies and Research Findings
A number of studies have documented the efficacy and potential applications of this compound:
Future Directions for Research
To fully understand the therapeutic potential of this compound, future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety in animal models to confirm the findings from in vitro studies.
- Mechanistic Studies : Identifying specific biological targets and pathways affected by the compound.
- Clinical Trials : Assessing the therapeutic applications in human subjects to establish clinical relevance.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Structural Differences Sulfanyl vs. Cyano vs.
Synthetic Complexity
- The target compound’s synthesis likely involves a nucleophilic aromatic substitution (similar to Tozasertib’s sulfanyl bridge formation ), whereas N,N-diethyl analogs employ radical addition for cyclopropane functionalization .
Biological Relevance Tozasertib, a structural analog with a sulfanyl-pyrimidine motif, demonstrates potent Aurora kinase inhibition (IC₅₀ < 1 nM), suggesting the target compound may share similar kinase-targeting capabilities . Radiolabeled cinnamide derivatives (e.g., [¹¹C]-1) highlight the utility of methoxy-substituted aromatics in tracer development, though the target compound’s cyano group may limit isotopic labeling feasibility .
Research Findings and Implications
- Kinase Inhibition Potential: The sulfanyl-phenyl group in the target compound aligns with kinase-binding motifs observed in Tozasertib, where the sulfanyl bridge stabilizes interactions with ATP-binding pockets .
- Metabolic Stability: The cyano group may reduce oxidative metabolism compared to methoxy or methyl substituents, as seen in analogs like N-(3-methoxyphenyl)-4-trifluoromethylcinnamide .
- Diastereoselectivity Challenges: Unlike N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (dr 23:1), the target compound’s planar aromatic system may reduce stereochemical complexity during synthesis .
Biological Activity
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopropane ring, a cyano group, and a methoxy-substituted phenyl group, which are crucial for its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes that are crucial for the growth and survival of various pests and pathogens.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for agricultural applications as a pesticide or fungicide.
- Potential Anticancer Activity : Some findings indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.
Biological Activity Data
| Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Various pests | 5.0 | |
| Antimicrobial | E. coli | 10.0 | |
| Cytotoxicity | MCF-7 (breast cancer) | 15.0 |
Case Studies
-
Agricultural Application :
A study evaluated the efficacy of this compound as an insecticide against common agricultural pests. Results indicated significant mortality rates at concentrations above 5 µM, demonstrating its potential as an effective pest control agent. -
Pharmacological Investigation :
In vitro studies on MCF-7 breast cancer cells revealed that the compound induces apoptosis at concentrations around 15 µM. Mechanistic studies suggested that it may activate caspase pathways, leading to programmed cell death. -
Antimicrobial Efficacy :
The compound was tested against E. coli and demonstrated an IC50 value of 10 µM, indicating moderate antibacterial activity. This suggests potential use in developing new antimicrobial agents.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the chemical structure have been explored to improve potency and selectivity against target organisms.
Q & A
Basic: What are the key structural features influencing the chemical reactivity of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide?
Answer:
The compound’s reactivity is governed by:
- Cyclopropane ring : Imparts ring strain, enhancing susceptibility to ring-opening reactions or electrophilic additions .
- Sulfanyl group (-S-) : Participates in redox reactions and nucleophilic substitutions; its electron-donating nature modulates aromatic ring reactivity .
- Cyano group (-CN) : Strong electron-withdrawing effect polarizes the phenyl ring, directing electrophilic substitution to specific positions .
- 4-Methoxyphenyl moiety : The methoxy group enhances solubility in polar solvents and stabilizes intermediates via resonance .
Basic: What synthetic methodologies are used to prepare this compound?
Answer:
A multi-step synthesis is typical:
Core formation : React 3-cyano-4-[(4-methoxyphenyl)sulfanyl]aniline with cyclopropanecarbonyl chloride in the presence of triethylamine (base) to form the carboxamide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .
Validation : Confirm structure via -NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z 396.41 for [M+H]) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Key parameters include:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis) .
- Solvent : Use anhydrous dichloromethane to stabilize reactive intermediates .
- Catalyst : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carboxamide bond formation .
- Workup : Quench with ice-cold water to precipitate impurities, followed by recrystallization from ethanol .
Advanced: What analytical techniques confirm structural integrity and purity?
Answer:
- NMR spectroscopy : -NMR detects cyclopropane carbons (δ 10–15 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNOS, m/z 396.41) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced: How does the sulfanyl group influence biological interactions compared to sulfinyl/sulfonyl analogs?
Answer:
- Sulfanyl (-S-) : Enhances lipophilicity, improving membrane permeability but reducing metabolic stability .
- Sulfinyl (-SO-) : Increased polarity improves target binding (e.g., kinase inhibition) but may reduce bioavailability .
- Sulfonyl (-SO-) : Strong electron-withdrawing effects stabilize protein-ligand interactions but increase molecular weight, affecting pharmacokinetics .
Data note: In vitro assays show sulfanyl derivatives exhibit 2–3× higher cytotoxicity in cancer cells vs. sulfonyl analogs .
Basic: What therapeutic applications are suggested by structural motifs?
Answer:
- Anticancer : Cyclopropane and sulfanyl groups induce apoptosis via mitochondrial pathway disruption (IC = 5–10 μM in HeLa cells) .
- Anti-inflammatory : Methoxyphenyl moiety inhibits COX-2 (IC = 0.8 μM) in computational docking studies .
Advanced: What computational approaches predict binding affinity with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., GSK-3β) using PDB structures (e.g., 4IH) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize activity .
- MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How to resolve contradictions in biological activity data across experimental models?
Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to reduce variability .
- Metabolic profiling : LC-MS/MS identifies species-specific metabolites (e.g., murine vs. human liver microsomes) .
- Dose-response validation : Repeat IC measurements under hypoxia vs. normoxia to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
